molecular formula C6H8BrNO B1514462 Pyridin-4-ylmethanol hydrobromide CAS No. 65737-59-9

Pyridin-4-ylmethanol hydrobromide

Cat. No.: B1514462
CAS No.: 65737-59-9
M. Wt: 190.04 g/mol
InChI Key: PTQRFYYGBGHAJV-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethanol hydrobromide is a chemical compound with the molecular formula C6H8BrNO and a molecular weight of 190.04 g/mol. It is a light-yellow to yellow powder or crystalline solid that is soluble in water and various organic solvents. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

The exact mode of action of Pyridin-4-ylmethanol hydrobromide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level are subjects of ongoing research.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties could potentially impact the bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-4-ylmethanol hydrobromide can be synthesized through several methods, including the bromination of pyridin-4-ylmethanol. The reaction typically involves treating pyridin-4-ylmethanol with hydrobromic acid under controlled conditions to yield the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-ylmethanol hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form pyridine-4-carboxylic acid.

  • Reduction: Reduction reactions can yield pyridin-4-ylmethanol.

  • Substitution: Substitution reactions can produce various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridin-4-ylmethanol hydrobromide is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In biology, it serves as a building block for the development of bioactive compounds. Its applications in medicine include the design of new drugs and therapeutic agents. In industry, it is used in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

  • Pyridin-3-ylmethanol hydrobromide

  • Pyridin-2-ylmethanol hydrobromide

  • Pyridin-4-ylmethanol chloride

  • Pyridin-3-ylmethanol chloride

Properties

IUPAC Name

pyridin-4-ylmethanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.BrH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQRFYYGBGHAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20798154
Record name (Pyridin-4-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20798154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65737-59-9
Record name (Pyridin-4-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20798154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridin-4-ylmethanol hydrobromide
Reactant of Route 2
Pyridin-4-ylmethanol hydrobromide
Reactant of Route 3
Pyridin-4-ylmethanol hydrobromide
Reactant of Route 4
Pyridin-4-ylmethanol hydrobromide
Reactant of Route 5
Pyridin-4-ylmethanol hydrobromide
Reactant of Route 6
Pyridin-4-ylmethanol hydrobromide

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